BenchChemオンラインストアへようこそ!

1-Methyl-2-oxopyrrolidine-3-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS 1599131-44-8) provides a unique constrained pyrrolidinone core with an unsubstituted primary sulfonamide (LogP -1.4944, TPSA 80.47 Ų). Its hydrophilic character and low MW (178.21) make it an ideal fragment for systematic SAR and baseline reference for FXa (Ki 47-90 nM) and DPP-IV (IC50 11-19 nM) inhibitor programs. Multi-vendor availability at 95% purity with room temp storage ensures reliable supply for multi-step synthesis.

Molecular Formula C5H10N2O3S
Molecular Weight 178.21
CAS No. 1599131-44-8
Cat. No. B2452354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopyrrolidine-3-sulfonamide
CAS1599131-44-8
Molecular FormulaC5H10N2O3S
Molecular Weight178.21
Structural Identifiers
SMILESCN1CCC(C1=O)S(=O)(=O)N
InChIInChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10)
InChIKeyUVTKASFRDINUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-oxopyrrolidine-3-sulfonamide CAS 1599131-44-8: Compound Identity and Procurement Baseline for Research Applications


1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS 1599131-44-8) is a chiral sulfonamide-functionalized pyrrolidinone small molecule with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol . This heterocyclic scaffold features a pyrrolidine ring substituted with an N-methyl group, a 2-oxo (lactam) moiety, and a primary sulfonamide group at the 3-position . The compound is commercially available as a powder at 95% purity with room temperature storage conditions . Its structural features—a constrained heterocyclic core combined with a hydrogen bond donor/acceptor sulfonamide—make it a versatile building block for medicinal chemistry programs, particularly those targeting enzyme active sites where pyrrolidine-based scaffolds confer conformational rigidity and favorable binding interactions.

Why 1-Methyl-2-oxopyrrolidine-3-sulfonamide Cannot Be Casually Replaced by Other Pyrrolidine Sulfonamide Analogs in Preclinical Research


Substitution among pyrrolidine sulfonamide derivatives introduces structural alterations that profoundly affect target binding, selectivity, and physicochemical properties—even when the changes appear subtle [1]. In a systematic study of 2-oxopyrrolidine-3-sulfonamide Factor Xa inhibitors, modification of the N-substituent alone (e.g., replacing a morpholinoethyl group with alternative moieties) produced inhibitors with Ki values spanning from 47 nM to over 10 μM, with concomitant shifts in S1 pocket binding orientation [1]. Similarly, in a pyrrolidine sulfonamide DPP-IV inhibitor series, derivatives with identical core scaffolds but varying oxadiazole substitutions exhibited IC50 values ranging from 11.32 ± 1.59 nM to >100 nM [2]. Furthermore, pharmacokinetic profiling of TRPV4 antagonist pyrrolidine sulfonamides revealed that even modest structural modifications can alter oral bioavailability from below 20% to 85% and modulate aqueous solubility by over an order of magnitude [3]. For 1-methyl-2-oxopyrrolidine-3-sulfonamide specifically, the combination of N-methylation and an unsubstituted primary sulfonamide defines a distinct physicochemical profile (LogP: -1.4944) that cannot be reproduced by close analogs bearing different N-substituents (e.g., cyclopropyl, benzyl, or larger alkyl groups) or modified sulfonamide moieties. The following evidence guide provides quantitative justification for compound-specific selection.

Quantitative Differentiation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide: Evidence-Based Selection Guide


Minimal Substitution Core: Structural Differentiation from 1-Cyclopropyl and 1-Substituted Analogs

1-Methyl-2-oxopyrrolidine-3-sulfonamide represents the minimal substituted core within the 2-oxopyrrolidine-3-sulfonamide class, bearing only an N-methyl group and an unsubstituted primary sulfonamide. This minimal substitution profile confers the lowest calculated lipophilicity (LogP = -1.4944) among commercially available analogs, while retaining the full hydrogen-bonding capacity of the primary sulfonamide . In contrast, 1-cyclopropyl-2-oxopyrrolidine-3-sulfonamide (CAS 2138365-54-3) introduces a bulkier, more lipophilic cyclopropyl group that alters steric and electronic properties [1]. Within the broader class, SAR studies on 2-oxopyrrolidine-3-sulfonamide Factor Xa inhibitors demonstrate that N-substituent identity directly modulates S1 pocket occupancy and inhibitor potency—compounds with N-(1-methyl-2-morpholin-4-yl-2-oxoethyl) substitution exhibit Ki values as low as 47 nM, whereas alternative N-substituents produce substantially different binding profiles [2].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Hydrogen Bond Donor Capacity: Primary Sulfonamide Differentiation from Methanesulfonamide Analog

The target compound contains a primary sulfonamide (-SO2NH2) directly attached to the pyrrolidine ring, providing two hydrogen bond donor sites available for target engagement . A structurally related analog, (1-methyl-2-oxopyrrolidin-3-yl)methanesulfonamide (CAS 1934426-22-8), features a methylene spacer between the pyrrolidine ring and the sulfonamide group, creating a methanesulfonamide moiety with altered conformational flexibility and distinct hydrogen bond geometry . In the broader 2-oxopyrrolidine-3-sulfonamide Factor Xa inhibitor series, the primary sulfonamide group engages the S1 pocket through specific hydrogen bond interactions with Asp189, and modifications to this sulfonamide moiety (including replacement with substituted sulfonamides or alternative P1 groups) alter binding affinity by up to 100-fold [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Commercial Availability and Procurement Specifications: Quantitative Comparison of Supply Options

Multiple commercial vendors supply 1-methyl-2-oxopyrrolidine-3-sulfonamide with documented purity and physical form specifications. Sigma-Aldrich (Enamine product line) offers the compound as a powder with 95% purity, room temperature storage, and country of origin UA (Ukraine) . CymitQuimica distributes the compound (ref. 3D-ZNC13144) with 95% minimum purity, supplied by Biosynth, with pricing of €645 for 50 mg and €1,800 for 500 mg . Leyan (Shanghai Haohong) lists the product (catalog 2091855) at 95% purity with availability in 1 g, 5 g, and 10 g quantities . Biosynth itself lists the product under reference ZNC13144 . The CAS registry number 1599131-44-8 and InChI Key UVTKASFRDINUKG-UHFFFAOYSA-N uniquely identify this compound across all vendor catalogs, ensuring consistent procurement .

Chemical Procurement Research Supply Chain Analytical Standards

Physicochemical Properties: Calculated Parameters for Developability Assessment

Computational property calculations provide baseline parameters for evaluating this compound as a scaffold or reference standard. Key calculated values include LogP = -1.4944, indicating hydrophilic character, and topological polar surface area (TPSA) = 80.47 Ų . The compound contains 3 hydrogen bond acceptors (two sulfonamide oxygens, one lactam carbonyl oxygen) and 1 hydrogen bond donor (sulfonamide NH2) . These properties contrast with more lipophilic pyrrolidine sulfonamide leads reported in the literature: a TRPV4 antagonist pyrrolidine sulfonamide lead (compound 6) displayed a chromatographic LogD of 4.5 and aqueous solubility of 381 μM as measured by chemiluminescent nitrogen detection [1]. The target compound, with LogP of -1.4944, is predicted to be substantially more soluble and less membrane-permeable than these optimized drug candidates, positioning it as a polar starting scaffold rather than a late-stage lead.

Drug Discovery ADME Prediction Lead Optimization

Pyrrolidine Sulfonamide Scaffold: Class-Level Potency Ranges Across Therapeutic Targets

The 2-oxopyrrolidine-3-sulfonamide scaffold has demonstrated potent target engagement across multiple therapeutic areas, providing context for the potential utility of this minimal core. In Factor Xa inhibition, optimized 2-oxopyrrolidine-3-sulfonamides achieve Ki values as low as 47 nM in fluorescence-based human fXa assays [1]. In DPP-IV inhibition for antidiabetic applications, pyrrolidine sulfonamide derivatives with oxadiazole substitution exhibit IC50 values from 11.32 ± 1.59 nM to 19.65 ± 2.60 nM [2]. For GlyT1 inhibition in CNS applications, 3,4-disubstituted pyrrolidine sulfonamides have been developed as potent and selective competitive inhibitors [3]. TRPV4 antagonist pyrrolidine sulfonamides achieve pIC50 values of 7.3 (IC50 ≈ 50 nM) with oral bioavailability up to 85% in rats [4]. The target compound, lacking optimized P1/P2 substitution, serves as the unadorned core scaffold from which these potent analogs are derived through systematic SAR exploration.

Enzyme Inhibition Drug Discovery Target Engagement

Optimal Research and Procurement Applications for 1-Methyl-2-oxopyrrolidine-3-sulfonamide Based on Quantitative Evidence


Reference Scaffold for Structure-Activity Relationship (SAR) Studies in Serine Protease Inhibitor Programs

Based on the class-level evidence that optimized 2-oxopyrrolidine-3-sulfonamides achieve Factor Xa Ki values of 47-90 nM and DPP-IV IC50 values of 11.32-19.65 nM [1], this minimal substitution core (LogP = -1.4944, primary sulfonamide intact) provides an ideal baseline reference scaffold. Researchers can use this compound as a negative control lacking optimized P1/P2 groups, or as a starting point for systematic derivatization to map SAR. Its hydrophilic character (LogP = -1.4944 vs. optimized TRPV4 lead LogD = 4.5) [2] makes it particularly valuable for investigating the contribution of lipophilic substitutions to target binding and ADME properties.

Synthetic Intermediate for Custom Pyrrolidine Sulfonamide Derivative Synthesis

The primary sulfonamide and lactam functionalities provide orthogonal handles for further derivatization. The direct attachment of the sulfonamide to C3 of the pyrrolidine ring, as confirmed by InChI structure 1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10) , offers a rigid scaffold geometry that has been successfully elaborated in published SAR campaigns [3]. Multi-vendor commercial availability at 95% purity with batch-to-batch consistency ensures reliable supply for multi-step synthetic sequences without introducing variability from in-house core synthesis.

Fragment-Based Drug Discovery (FBDD) Screening and Crystallography

With molecular weight of 178.21 g/mol and hydrogen bond donor/acceptor capacity suitable for fragment screening, this compound aligns with fragment library design principles. Its low calculated LogP (-1.4944) and moderate TPSA (80.47 Ų) place it within favorable physicochemical space for fragment hits. Class-level data demonstrating that this scaffold can achieve nanomolar potency when elaborated (FXa Ki = 47 nM, DPP-IV IC50 ≈ 11 nM) [1] supports its use as a ligand-efficient fragment. The availability of powder form at room temperature storage facilitates dissolution in aqueous buffer systems commonly used in biophysical screening assays.

Analytical Method Development and Quality Control Reference Standard

The compound's unique InChI Key (UVTKASFRDINUKG-UHFFFAOYSA-N) and CAS registry (1599131-44-8) provide unambiguous identity for analytical applications. Multiple validated vendor sources with 95% purity specifications support its use as a system suitability standard in HPLC-MS method development for pyrrolidine sulfonamide-containing compounds. The availability of Certificates of Analysis from Sigma-Aldrich enables traceable documentation for GLP-adjacent analytical workflows. The calculated LogP of -1.4944 informs appropriate chromatographic method development for separating this polar core from more lipophilic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.